molecular formula C11H13N3 B061386 (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole CAS No. 175530-90-2

(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole

Cat. No. B061386
M. Wt: 187.24 g/mol
InChI Key: FHGVBMUGKDNVNB-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyrrolidine ring and a benzimidazole ring. The synthesis method of this compound is complex, and it requires a series of chemical reactions to produce a pure form of (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole.

Mechanism Of Action

The mechanism of action of (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole is not well understood. However, it has been reported that this compound exhibits inhibitory activity against certain enzymes, including proteases and kinases.

Biochemical And Physiological Effects

(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole has been shown to have several biochemical and physiological effects. Studies have reported that this compound exhibits anti-inflammatory and anti-tumor properties. Additionally, it has been shown to have a positive effect on insulin sensitivity and glucose metabolism.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole in lab experiments is its potent inhibitory activity against certain enzymes. This property makes it a potential candidate for the development of new drugs. However, the synthesis of this compound is complex and requires several chemical reactions, making it challenging to produce in large quantities.

Future Directions

There are several future directions for the research on (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole. One of the potential directions is the development of new drugs based on the inhibitory activity of this compound against certain enzymes. Another future direction is the investigation of the mechanism of action of (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole to better understand its potential applications in various fields. Additionally, the synthesis of this compound could be optimized to make it more accessible for large-scale production.
Conclusion:
(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole is a heterocyclic organic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound is complex, and it requires a series of chemical reactions to produce a pure form of (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole. This compound exhibits potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs. Future research on (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole could lead to the development of new drugs and a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole is a multistep process that involves the use of several chemical reagents. The first step in the synthesis process is the preparation of 2-(pyrrolidin-2-yl)aniline, which is obtained by reacting pyrrolidine and 2-nitroaniline in the presence of a reducing agent. The second step involves the reaction of 2-(pyrrolidin-2-yl)aniline with 2-chlorobenzoic acid in the presence of a coupling agent to produce (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole.

Scientific Research Applications

(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported that (R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole exhibits potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

2-[(2R)-pyrrolidin-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGVBMUGKDNVNB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole

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